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Compound of Interest

Compound Name: n-Propyl acrylate

Cat. No.: B7721415 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for n-propyl
acrylate (C₆H₁₀O₂), a versatile monomer extensively used in the synthesis of polymers for

coatings, adhesives, and textiles. A thorough understanding of its spectroscopic signature is

paramount for quality control, reaction monitoring, and structural elucidation in research and

industrial settings. This document offers a detailed examination of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental

principles and practical insights.

Molecular Structure and Spectroscopic Overview
n-Propyl acrylate is the propyl ester of acrylic acid. Its structure comprises a propyl group

attached to an acrylate moiety, which contains a carbon-carbon double bond conjugated with a

carbonyl group. This specific arrangement of functional groups gives rise to a unique and

predictable set of signals in various spectroscopic analyses. This guide will dissect these

spectral features to provide a comprehensive understanding of the molecule's structure-

property relationships.

Caption: Molecular structure of n-propyl acrylate with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For n-propyl acrylate, both ¹H and ¹³C NMR provide unambiguous evidence for its

structure.
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Experimental Protocol: Acquiring NMR Spectra
Sample Preparation:

Accurately weigh approximately 10-20 mg of n-propyl acrylate into a clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which

is a common choice for non-polar to moderately polar organic molecules.

Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean

5 mm NMR tube to remove any particulate matter.

Cap the NMR tube and wipe the exterior clean before inserting it into the spectrometer's

spinner turbine.

Instrumental Parameters (Typical for a 400 MHz Spectrometer):

¹H NMR:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.

Relaxation Delay (D1): 1-2 seconds.

Acquisition Time: 2-4 seconds.

¹³C NMR:

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to obtain singlets for each

carbon.

Number of Scans: 128-1024 scans, as ¹³C has a low natural abundance.

Relaxation Delay (D1): 2-5 seconds.
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¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of n-propyl acrylate is characterized by distinct signals corresponding

to the vinylic protons of the acrylate group and the aliphatic protons of the n-propyl chain.

Table 1: ¹H NMR Data for n-Propyl Acrylate (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

6.40 dd 1H H⁷ᵃ (trans to C=O)

6.12 dd 1H H⁸ (geminal to H⁷)

5.82 dd 1H H⁷ᵇ (cis to C=O)

4.10 t 2H H⁵

1.68 sextet 2H H³

0.95 t 3H H¹

Interpretation:

Vinylic Protons (H⁷ᵃ, H⁷ᵇ, H⁸): The three protons on the carbon-carbon double bond appear

in the downfield region (5.8-6.4 ppm) due to the deshielding effect of the double bond and

the adjacent carbonyl group. They exhibit complex splitting patterns (doublet of doublets, dd)

due to geminal and cis/trans couplings.

Methylene Protons adjacent to Oxygen (H⁵): The two protons on the carbon adjacent to the

ester oxygen (C⁵) are deshielded by the electronegative oxygen atom, resulting in a triplet at

approximately 4.10 ppm. The triplet arises from coupling to the adjacent methylene protons

(H³).

Methylene Protons (H³): These protons are in a standard aliphatic environment and appear

as a sextet around 1.68 ppm due to coupling with the adjacent methyl (H¹) and methylene

(H⁵) protons.
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Methyl Protons (H¹): The terminal methyl group protons are the most shielded, appearing as

a triplet at approximately 0.95 ppm due to coupling with the neighboring methylene protons

(H³).

¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum of n-propyl acrylate displays six distinct signals,

corresponding to the six carbon atoms in the molecule.

Table 2: ¹³C NMR Data for n-Propyl Acrylate (in CDCl₃)

Chemical Shift (δ, ppm) Assignment

166.2 C⁶ (C=O)

130.5 C⁸ (=CH₂)

128.6 C⁷ (=CH)

66.2 C⁵ (-O-CH₂-)

22.1 C³ (-CH₂-)

10.5 C¹ (-CH₃)

Interpretation:

Carbonyl Carbon (C⁶): The carbonyl carbon of the ester group is the most deshielded,

appearing at a characteristic chemical shift of around 166.2 ppm.

Vinylic Carbons (C⁷, C⁸): The two carbons of the double bond resonate in the 128-131 ppm

region. C⁸ is slightly more downfield than C⁷.

Alkoxy Carbon (C⁵): The carbon atom bonded to the ester oxygen is deshielded and appears

at approximately 66.2 ppm.

Aliphatic Carbons (C¹, C³): The remaining two carbons of the n-propyl chain appear in the

upfield region, with the terminal methyl carbon (C¹) being the most shielded at around 10.5

ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

The IR spectrum of n-propyl acrylate is dominated by strong absorptions corresponding to the

C=O and C=C bonds.

Experimental Protocol: Acquiring an IR Spectrum
Neat Liquid Film Method:

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to

avoid transferring moisture from your fingers.

Place one to two drops of n-propyl acrylate onto the surface of one salt plate.

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a

thin, uniform film between the plates.

Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. The instrument's software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

IR Spectral Data and Interpretation
Table 3: Key IR Absorption Bands for n-Propyl Acrylate
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Wavenumber (cm⁻¹) Intensity Assignment

~2965 Medium C-H stretch (aliphatic)

~1725 Strong C=O stretch (ester)

~1635 Medium C=C stretch (alkene)

~1410 Medium =C-H in-plane bend

~1180 Strong C-O stretch (ester)

~985 Strong =C-H out-of-plane bend

Interpretation:

C=O Stretch: A very strong and sharp absorption band around 1725 cm⁻¹ is the most

prominent feature of the spectrum and is characteristic of the carbonyl stretching vibration of

a saturated ester.

C=C Stretch: The carbon-carbon double bond stretch appears as a medium intensity band

around 1635 cm⁻¹. Its conjugation with the carbonyl group slightly lowers its frequency

compared to an isolated double bond.

C-H Stretches: The absorptions around 2965 cm⁻¹ are due to the stretching vibrations of the

sp³ hybridized C-H bonds of the n-propyl group.

C-O Stretch: A strong band around 1180 cm⁻¹ is attributed to the stretching vibration of the

C-O single bond of the ester functionality.

=C-H Bends: The out-of-plane bending vibrations of the vinylic C-H bonds give rise to strong

absorptions in the fingerprint region, notably around 985 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization, which can be used to confirm its structure.

Experimental Protocol: Acquiring a Mass Spectrum
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Electron Ionization (EI) Mass Spectrometry:

A small amount of the volatile liquid n-propyl acrylate is introduced into the mass

spectrometer's ion source, typically via a direct insertion probe or a gas chromatograph inlet.

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV).

This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and also

induces fragmentation.

The resulting positively charged ions are accelerated and separated by a mass analyzer

based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating the mass spectrum.

Mass Spectral Data and Fragmentation Analysis
The mass spectrum of n-propyl acrylate shows a molecular ion peak and several

characteristic fragment ions.

Table 4: Major Fragments in the EI Mass Spectrum of n-Propyl Acrylate

m/z Relative Intensity Proposed Fragment

114 Low [M]⁺• (Molecular Ion)

85 Moderate [M - C₂H₅]⁺

73 High [M - C₃H₅O]⁺

55 Very High (Base Peak) [C₃H₃O]⁺

43 High [C₃H₇]⁺

27 High [C₂H₃]⁺

Interpretation and Fragmentation Pathways:
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The molecular ion peak at m/z 114 confirms the molecular weight of n-propyl acrylate (114.14

g/mol ).[1] The fragmentation pattern is consistent with the structure of an acrylate ester.

[C₆H₁₀O₂]⁺•
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m/z = 27

- CO
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Caption: Primary fragmentation pathways for n-propyl acrylate in EI-MS.

Loss of an Ethyl Radical (m/z 85): Cleavage of the ethyl group from the propyl chain results

in the formation of a fragment at m/z 85.

Loss of a Propoxy Radical (m/z 73): Cleavage of the C-O bond can lead to the loss of a

propoxy radical, although less common. A more likely route to an ion at m/z 73 is the loss of

an allyl radical from the molecular ion.

Acryloyl Cation (m/z 55): The base peak at m/z 55 is characteristic of acrylate esters and

corresponds to the stable acryloyl cation ([CH₂=CH-C≡O]⁺). This is a very favorable

fragmentation pathway.

Propyl Cation (m/z 43): Cleavage of the ester bond can also generate the propyl cation.

Vinyl Cation (m/z 27): Further fragmentation of the acryloyl cation by loss of carbon

monoxide can produce the vinyl cation at m/z 27.

McLafferty Rearrangement: A characteristic rearrangement for esters with a γ-hydrogen is

the McLafferty rearrangement, which would lead to the elimination of propene and the
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formation of a radical cation of acrylic acid at m/z 72. While not always a major peak, its

presence can be a key indicator.

Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and

unambiguous characterization of n-propyl acrylate. The ¹H and ¹³C NMR spectra confirm the

carbon-hydrogen framework, the IR spectrum identifies the key functional groups (ester and

alkene), and the mass spectrum confirms the molecular weight and provides characteristic

fragmentation patterns. This detailed spectroscopic guide serves as a valuable resource for

researchers, scientists, and professionals in drug development for the confident identification

and quality assessment of n-propyl acrylate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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